molecular formula C28H30N2OS B11636391 3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11636391
M. Wt: 442.6 g/mol
InChI Key: ZJRUPOJROHCWEQ-UHFFFAOYSA-N
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Description

“3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” is a complex organic compound with a unique spiro structure. This compound features a quinazoline core fused with a cyclohexane ring, and it contains both aromatic and aliphatic components. The presence of sulfur and nitrogen atoms in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” typically involves multi-step organic reactions. The starting materials might include 2-methylphenyl derivatives and quinazoline precursors. Key steps could involve:

    Formation of the quinazoline core: This might be achieved through cyclization reactions involving amines and carbonyl compounds.

    Spirocyclization: The spiro linkage between the quinazoline and cyclohexane rings could be formed through intramolecular cyclization.

    Introduction of the sulfanyl group: This step might involve thiol-ene reactions or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: Aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced quinazoline derivatives.

    Substitution products: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential biological activity due to its unique structure.

    Medicine: Possible pharmaceutical applications as a drug candidate.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Spiroquinazolines: Compounds with similar spiro structures and quinazoline cores.

    Thioethers: Compounds containing sulfanyl groups.

    Phenyl derivatives: Compounds with substituted phenyl rings.

Uniqueness

“3-(2-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” is unique due to its combination of a spiro structure, quinazoline core, and sulfanyl group. This combination imparts distinct chemical and biological properties that differentiate it from other compounds.

Properties

Molecular Formula

C28H30N2OS

Molecular Weight

442.6 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C28H30N2OS/c1-19(2)18-32-27-29-25-22-13-7-6-12-21(22)17-28(15-9-4-10-16-28)24(25)26(31)30(27)23-14-8-5-11-20(23)3/h5-8,11-14H,1,4,9-10,15-18H2,2-3H3

InChI Key

ZJRUPOJROHCWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=C)C

Origin of Product

United States

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